molecular formula C24H21BrN4O2 B2610498 1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796890-25-9

1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

カタログ番号 B2610498
CAS番号: 1796890-25-9
分子量: 477.362
InChIキー: ZNCBZIKVLDGARD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H21BrN4O2 and its molecular weight is 477.362. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymorphs and Solubilization

Polymorphs of related benzodiazepin-urea compounds have been studied, revealing two crystalline forms (alpha- and beta-forms) obtained by recrystallization, with efforts to enhance solubility and bioavailability through solid dispersion and wet grinding methods. These forms showed enhanced bioavailability compared to mechanical mixtures in in vitro and in vivo studies, highlighting the importance of physical form in drug absorption and efficacy (Yano et al., 1996).

Optical and Nonlinear Applications

Studies on benzodiazepin derivatives, including theoretical designs with various substituents, have shown potential for optical and nonlinear applications. These compounds exhibit significant absorption spectra and high βtot values, suggesting their utility in nonlinear optical (NLO) technologies. The NH2 derivative, in particular, was noted for its remarkably high βtot value, indicating its potential in NLO applications (Shkir et al., 2022).

Colloidal Particles from Solid Dispersion Systems

The formation and characterization of colloidal particles from solid dispersion systems of benzodiazepin-urea compounds have been explored. These colloidal solutions showed stable physicochemical properties and demonstrated good absorption in vivo, suggesting a viable method for enhancing the bioavailability of poorly water-soluble drugs (Yano et al., 1996).

Gastrin/Cholecystokinin-B Receptor Antagonism

Research on benzodiazepin-urea compounds has also included their pharmacological profiling as potent and selective antagonists of gastrin/cholecystokinin-B (CCK-B) receptors. These studies have highlighted their potential therapeutic applications in conditions mediated by CCK-B receptors, such as gastrointestinal disorders (Takinami et al., 1997).

Synthesis and Characterization of Derivatives

The synthesis and characterization of new derivatives and their potential applications in various fields, including anticancer and enzyme inhibition activities, have been explored. These studies contribute to the understanding of the structural and functional versatility of benzodiazepin-urea compounds, opening avenues for novel therapeutic and technological applications (Abdel-ghany et al., 2001).

特性

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O2/c1-15-14-17(25)12-13-19(15)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCBZIKVLDGARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。